Tris(2,2,2-trifluoroethyl) borate

Catalog No.
S005235
CAS No.
659-18-7
M.F
C6H6BF9O3
M. Wt
307.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2,2,2-trifluoroethyl) borate

CAS Number

659-18-7

Product Name

Tris(2,2,2-trifluoroethyl) borate

IUPAC Name

tris(2,2,2-trifluoroethyl) borate

Molecular Formula

C6H6BF9O3

Molecular Weight

307.91 g/mol

InChI

InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2

InChI Key

DIEXQJFSUBBIRP-UHFFFAOYSA-N

SMILES

B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F

Synonyms

tris(2,2,2-trifluoroethyl) borate

Canonical SMILES

B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F

Description

The exact mass of the compound Tris(2,2,2-trifluoroethyl) borate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Coupling of Unprotected Amino Acids with Amines

Formylation of Amines

Lewis Acid

Selective Beta1 Adrenergic Receptor Blocker

Transamidation of Dimethylformamide

High-Concentration Electrolytes in Lithium Metal Batteries

Tris(2,2,2-trifluoroethyl) borate is a borate ester with the chemical formula B(OCH₂CF₃)₃. It is recognized for its utility as a reagent in organic synthesis, particularly in the formation of amides and imines. The compound is also known as the Sheppard amidation reagent, named after its developer, and is characterized by its strong Lewis acid properties, making it an effective catalyst in various

The mechanism of the Sheppard amidation involves the activation of the carboxylic acid by the borate ester. The electron-withdrawing trifluoromethyl groups make the boron more electrophilic, allowing it to accept electron density from the carbonyl oxygen. This weakens the C=O bond and increases its susceptibility to nucleophilic attack by the amine [].

  • Toxicity: Data on specific toxicity is limited, but it should be handled with care as a potential irritant [].
  • Flammability: Flammable liquid with a low flash point (43.3 °C). Requires proper handling and storage away from heat sources [].
  • Reactivity: Moisture-sensitive and reacts with water to form boric acid and trifluoroethanol. Handle under anhydrous conditions [].

  • Amide Formation: It facilitates the direct formation of amides from carboxylic acids and amines.
  • Imine Formation: The compound promotes the condensation of amines or amides with carbonyl compounds to yield imines. This process is operationally simple and can be conducted at room temperature without complex workup procedures .
  • Transamidation: It mediates the transamidation of dimethylformamide, allowing for the modification of amine structures .

The general reaction for amide formation can be represented as follows:

RCOOH+R NH2B OCH2CF3)3RCONHR +H2O\text{RCOOH}+\text{R NH}_2\xrightarrow{\text{B OCH}_2\text{CF}_3)_3}\text{RCONHR }+\text{H}_2\text{O}

Tris(2,2,2-trifluoroethyl) borate can be synthesized through several methods:

  • Reaction with Boron Trichloride: Trifluoroethanol reacts with boron trichloride to yield tris(2,2,2-trifluoroethyl) borate.

    CF3CH2OH+BCl3B OCH2CF3)3+HCl\text{CF}_3\text{CH}_2\text{OH}+\text{BCl}_3\rightarrow \text{B OCH}_2\text{CF}_3)_3+\text{HCl}
  • Using Borane Dimethylsulfide: This method involves the reaction of trifluoroethanol with borane dimethylsulfide.
  • Boric Anhydride Method: A more convenient approach for larger-scale preparations involves reacting trifluoroethanol with boric anhydride due to its cost-effectiveness and ease of handling .

The purification of the product typically involves distillation.

Tris(2,2,2-trifluoroethyl) borate has several notable applications:

  • Organic Synthesis: It is primarily used in condensation reactions to form amides and imines.
  • Coupling Reactions: The reagent facilitates the coupling of unprotected amino acids with amines.
  • Formylation Reactions: It has been shown to mediate formylation processes effectively .

Tris(2,2,2-trifluoroethyl) borate shares similarities with other borate esters and Lewis acids. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tris(pentafluorophenyl) boraneB(C₆F₅)₃Stronger Lewis acid due to electron-withdrawing effects
Triethyl borateB(OEt)₃Commonly used in organic synthesis but less reactive than tris(2,2,2-trifluoroethyl) borate
Tris(4-fluorophenyl) boraneB(C₆H₄F)₃Similar reactivity but with different functional groups

Uniqueness of Tris(2,2,2-trifluoroethyl) Borate

Tris(2,2,2-trifluoroethyl) borate stands out due to its strong Lewis acidity and ability to facilitate reactions at room temperature without complex workup procedures. Its trifluoromethyl groups enhance its reactivity and solubility in organic solvents compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Tris(2,2,2-trifluoroethyl) borate

Dates

Modify: 2023-09-12

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